![molecular formula C12H18N2 B14235517 5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole CAS No. 423773-41-5](/img/structure/B14235517.png)
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole is a compound that features a unique structure combining a cyclohexene ring with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole typically involves the reaction of 3-ethylcyclohex-2-en-1-ylmethyl chloride with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce double bonds or other functional groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Alkyl halides, acyl chlorides, bases like K2CO3 or NaOH
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving imidazole-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: The parent compound, which lacks the cyclohexene moiety.
2-methyl-1H-imidazole: A similar compound with a methyl group on the imidazole ring.
4,5-diphenyl-1H-imidazole: A compound with phenyl groups on the imidazole ring.
Uniqueness
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole is unique due to the presence of the cyclohexene ring, which can impart different chemical and biological properties compared to other imidazole derivatives. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
423773-41-5 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C12H18N2/c1-2-10-4-3-5-11(6-10)7-12-8-13-9-14-12/h6,8-9,11H,2-5,7H2,1H3,(H,13,14) |
InChI Key |
YLVCLNWZEOFHHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(CCC1)CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


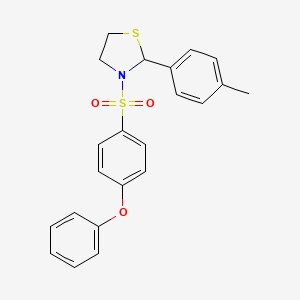
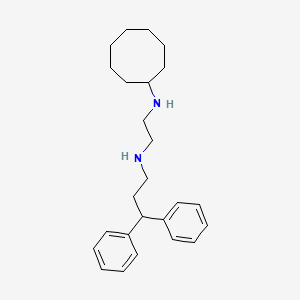
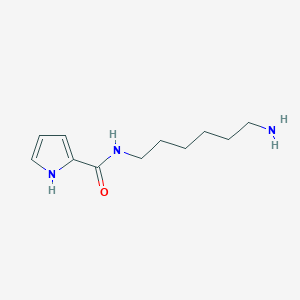
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
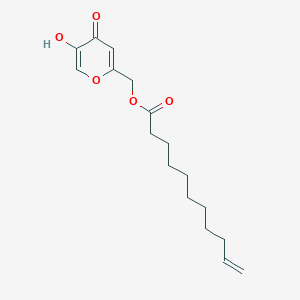


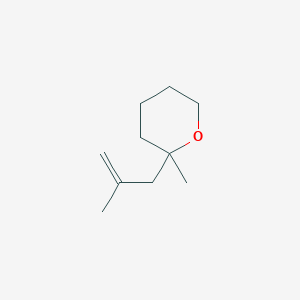
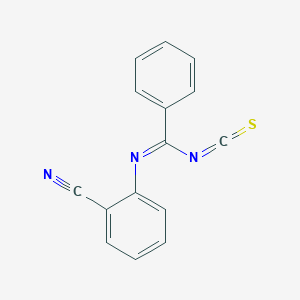
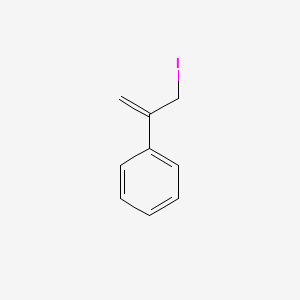
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)

![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
